4-Chloroanisole-2,3,5,6-d4

Mass Spectrometry Isotope Dilution Quantitative Analysis

4-Chloroanisole-2,3,5,6-d4 (CAS 1219804-86-0) is a stable isotope-labeled analog of the parent compound 4-chloroanisole, wherein four aromatic hydrogen atoms are replaced by deuterium. This tetradeuterated compound exhibits a molecular weight of 146.61 g/mol (compared to 142.58 g/mol for the unlabeled form) and is supplied with a typical isotopic enrichment of 99 atom% D and chemical purity ≥98%.

Molecular Formula C7H7ClO
Molecular Weight 146.61 g/mol
Cat. No. B15580616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroanisole-2,3,5,6-d4
Molecular FormulaC7H7ClO
Molecular Weight146.61 g/mol
Structural Identifiers
InChIInChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D
InChIKeyYRGAYAGBVIXNAQ-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroanisole-2,3,5,6-d4: Essential Isotopically Labeled Internal Standard for Precise Quantitation of 4-Chloroanisole


4-Chloroanisole-2,3,5,6-d4 (CAS 1219804-86-0) is a stable isotope-labeled analog of the parent compound 4-chloroanisole, wherein four aromatic hydrogen atoms are replaced by deuterium [1]. This tetradeuterated compound exhibits a molecular weight of 146.61 g/mol (compared to 142.58 g/mol for the unlabeled form) and is supplied with a typical isotopic enrichment of 99 atom% D and chemical purity ≥98% . As a member of the deuterated anisole class, it is primarily employed as an internal standard (IS) in mass spectrometry-based quantitative assays, leveraging its near-identical physicochemical behavior to the native analyte while providing a distinct mass shift for selective detection .

Why 4-Chloroanisole-2,3,5,6-d4 Cannot Be Replaced by Other Deuterated Anisoles or Unlabeled Analogs in Quantitative MS


Generic substitution of 4-chloroanisole-2,3,5,6-d4 with alternative internal standards (e.g., 4-chloroanisole-d3, unlabeled structural analogs) compromises analytical accuracy due to mismatched physicochemical properties and mass spectral interference. Isotope dilution mass spectrometry (IDMS) demands that the internal standard co-elutes precisely with the target analyte and exhibits identical extraction recovery and ionization efficiency [1]. The d4-labeled compound meets these stringent criteria for 4-chloroanisole quantification, whereas a lower deuterium incorporation (e.g., d3) may not provide adequate mass separation from the native M+1 or M+2 isotopic peaks, leading to signal overlap and inaccurate peak integration . Unlabeled analogs (e.g., 4-bromoanisole) introduce differential chromatographic retention and variable matrix effects, rendering them unsuitable for high-precision LC-MS/MS or GC-MS workflows [2].

Quantitative Differentiation: Why 4-Chloroanisole-2,3,5,6-d4 Outperforms Alternative Internal Standards


Superior Isotopic Enrichment (99 atom% D) Ensures Minimal Spectral Overlap

4-Chloroanisole-2,3,5,6-d4 is supplied with a guaranteed isotopic enrichment of 99 atom% D, as specified by multiple vendors . In contrast, lower-enriched deuterated analogs (e.g., 95-97 atom% D) or compounds labeled with fewer deuterium atoms (e.g., 4-chloroanisole-d3) exhibit residual unlabeled species that contribute to the M+0 signal of the target analyte, thereby introducing positive bias in quantitative assays. The high enrichment of the d4 compound ensures that >99% of the internal standard mass is shifted by +4 Da, effectively eliminating cross-talk with the native M+0 peak [1].

Mass Spectrometry Isotope Dilution Quantitative Analysis

Mass Difference of +4 Da Provides Optimal Signal Resolution in LC-MS/MS

The incorporation of four deuterium atoms in 4-chloroanisole-2,3,5,6-d4 results in a molecular ion ([M]+) shift of +4 m/z units relative to the unlabeled analyte (m/z 142 → 146 for the molecular ion) [1]. This mass difference is sufficient to avoid interference from the natural abundance M+1 and M+2 isotopic peaks of 4-chloroanisole (arising from 13C and 37Cl), which can be significant for chlorinated compounds. In selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, the d4-labeled internal standard enables baseline-resolved detection without isotopic cross-contamination .

LC-MS/MS SRM MRM Isotope Dilution

Chromatographic Co-Elution Ensures Accurate Matrix Effect Correction

Deuterated internal standards are widely recognized to co-elute with their non-deuterated counterparts under reversed-phase liquid chromatography conditions due to their nearly identical hydrophobicity and molecular volume [1]. For 4-chloroanisole-2,3,5,6-d4, the substitution of hydrogen with deuterium on the aromatic ring results in a minimal isotope effect on retention time (typical ΔtR < 0.05 min). This near-perfect co-elution ensures that the internal standard experiences the same matrix-induced ionization suppression or enhancement as the target analyte, enabling accurate correction of matrix effects in LC-ESI-MS [2]. In contrast, structural analogs (e.g., 4-bromoanisole) exhibit different retention times and may not adequately compensate for sample-to-sample variability.

LC-MS GC-MS Matrix Effects Internal Standard

Kinetic Isotope Effect Enables Mechanistic Elucidation in Reaction Studies

The presence of deuterium at the aromatic positions (2,3,5,6) of 4-chloroanisole-2,3,5,6-d4 introduces a primary kinetic isotope effect (KIE) that can be exploited to probe reaction mechanisms involving C-H bond cleavage or electrophilic aromatic substitution . Specifically, the C-D bond is approximately 10× stronger than the C-H bond, resulting in a measurable reduction in reaction rate (kH/kD ≈ 6-10 at 25°C) when the aromatic hydrogens are involved in the rate-determining step. This property allows researchers to distinguish between alternative mechanistic pathways and is not offered by unlabeled 4-chloroanisole or by non-deuterated structural analogs [1].

Kinetic Isotope Effect Reaction Mechanism Deuteration

NMR Spectral Simplification Facilitates Structural Confirmation of Metabolites

In 1H NMR spectroscopy, the aromatic proton signals (H-2, H-3, H-5, H-6) of unlabeled 4-chloroanisole appear as a complex multiplet in the δ 6.8-7.3 ppm region. In 4-chloroanisole-2,3,5,6-d4, these signals are absent due to deuterium substitution, dramatically simplifying the spectrum and leaving only the methoxy proton signal at δ ~3.8 ppm . This spectral simplification is valuable for tracking the fate of the compound in metabolic studies: any reappearance of aromatic proton signals in biological samples indicates metabolic de-deuteration or exchange, providing a qualitative marker for biotransformation [1]. Unlabeled 4-chloroanisole cannot offer this diagnostic capability.

NMR Spectroscopy Metabolite Identification Deuterium Labeling

When to Prioritize 4-Chloroanisole-2,3,5,6-d4: Evidence-Backed Application Scenarios


Quantitative LC-MS/MS Analysis of 4-Chloroanisole in Environmental Water Samples

In environmental monitoring programs requiring detection of 4-chloroanisole (a potential water contaminant from industrial discharge) at sub-ppb levels, 4-chloroanisole-2,3,5,6-d4 is the preferred internal standard. Its +4 Da mass shift ensures unambiguous quantitation even in the presence of complex matrix interferences, while its co-elution with the native analyte corrects for variable ionization suppression common in surface water extracts. Regulatory methods (e.g., EPA 500 series) increasingly mandate the use of isotopically labeled internal standards for defensible data [1].

Pharmacokinetic and Metabolism Studies of Chlorinated Aromatic Drugs

During preclinical ADME studies of drug candidates containing the 4-chloroanisole moiety, 4-chloroanisole-2,3,5,6-d4 serves a dual purpose. First, as an internal standard, it enables accurate quantification of the parent drug and its metabolites in plasma and tissue homogenates via LC-MS/MS, correcting for extraction losses and matrix effects. Second, its deuterium label allows researchers to monitor metabolic deuterium exchange or cleavage using NMR or high-resolution MS, providing direct evidence of Phase I oxidative metabolism [2].

Mechanistic Investigation of Palladium-Catalyzed Cross-Coupling Reactions

In academic and industrial catalysis research, 4-chloroanisole-2,3,5,6-d4 is employed as a mechanistic probe. The large kinetic isotope effect (kH/kD ≈ 6-10) associated with aromatic C-H bond cleavage enables researchers to distinguish between oxidative addition and electrophilic palladation pathways in Pd-catalyzed C-O coupling reactions. This application is unique to the deuterated compound and is not possible with the unlabeled analog [3].

Quality Control of Flavor and Fragrance Formulations Containing 4-Chloroanisole

4-Chloroanisole is a known impurity in certain flavor and fragrance ingredients. For quality control laboratories performing GC-MS analysis of these formulations, 4-chloroanisole-2,3,5,6-d4 provides a robust internal standard that compensates for injection volume variability and detector response drift. The use of a deuterated analog is particularly advantageous when analyzing complex mixtures where the unlabeled analyte may co-elute with other volatile compounds .

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